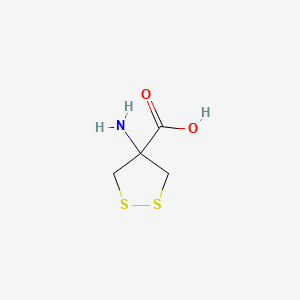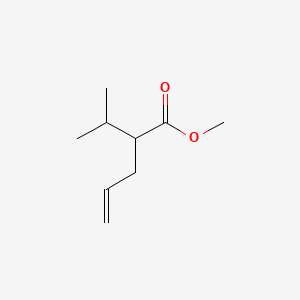
2-(2,4-Diaminophénoxy)éthanol
Vue d'ensemble
Description
Synthesis Analysis
2-(2,4-Diaminophenoxy)ethanol has been synthesized through various chemical pathways. For example, one method involves the esterification and reduction from 2-(4-chlorophenyl)acetic acid, yielding high purity compounds under optimized conditions such as room temperature esterification for 3 hours and reduction at 75°C for 5 hours, achieving yields over 95% (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of 2-(2,4-Diaminophenoxy)ethanol and its derivatives can be characterized by various spectroscopic techniques, including 1H NMR and MS. These techniques help in confirming the structural integrity and purity of the synthesized compounds.
Chemical Reactions and Properties
2-(2,4-Diaminophenoxy)ethanol undergoes various chemical reactions due to its functional groups. It has been evaluated for genetic activity and showed no mutagenicity in different assays, indicating a negative genetic activity in vitro and in vivo (D. Brusick et al., 1982). Moreover, its lack of genotoxic properties has been confirmed in other studies, reinforcing its safety profile in genetic terms (G. Kalopissis, 1981).
Applications De Recherche Scientifique
Agent de coloration des cheveux
2-(2,4-Diaminophénoxy)éthanol: est principalement utilisé comme ingrédient dans les formulations de colorants capillaires. Il agit comme un colorant, fournissant la nuance désirée lorsqu'il est combiné à d'autres composés. Des études ont montré qu'il ne possède pas de propriétés génotoxiques, ce qui en fait une option plus sûre par rapport à d'autres ingrédients de colorants capillaires .
Toxicologie génétique
En biotechnologie et en toxicologie génétique, le This compound a été évalué pour son activité génétique. Il a été testé in vitro en utilisant le test d'Ames et in vivo en utilisant le test létal dominant chez la souris et le test de tache chez la souris pour la détection des mutations somatiques, ne montrant aucun effet génotoxique significatif .
Sécurité et manipulation des matériaux
En science des matériaux, les informations sur la manipulation et la sécurité du This compound sont cruciales. Il est stocké à température ambiante et comporte des avertissements de sécurité spécifiques, tels que la possibilité de provoquer une irritation de la peau ou une grave irritation des yeux. Ces informations sont essentielles pour les chercheurs qui manipulent le produit chimique en laboratoire .
Chimie analytique
This compound: est utilisé en chimie analytique comme étalon de référence. Ses propriétés bien définies, telles que sa masse molaire et sa structure, permettent de l'utiliser pour l'étalonnage des instruments et la validation des méthodes analytiques .
Produits cosmétiques
Dans l'industrie cosmétique, le This compound se trouve dans les produits de coloration des cheveux. Il est répertorié dans diverses bases de données d'ingrédients cosmétiques et est utilisé pour ses propriétés de coloration des cheveux. Le composé est réglementé et fonctionne principalement comme un colorant capillaire .
Science de l'environnement
L'impact environnemental du This compound est étudié pour comprendre son comportement et ses effets sur l'environnement. Cela inclut sa classification, ses activités réglementaires et ses principales utilisations, qui sont essentielles pour les évaluations des risques environnementaux .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGNFONICRLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0073619 | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70643-19-5 | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?
A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

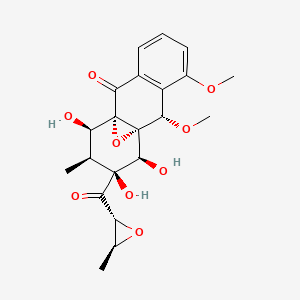
![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)
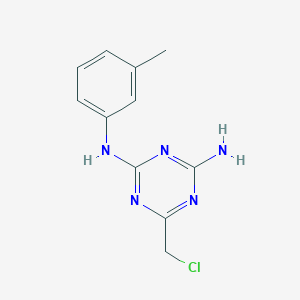
![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)
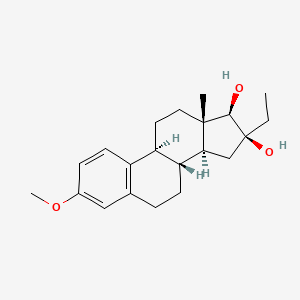

![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)
